4-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
“4-(4H-1,2,4-triazol-4-yl)phenol” is a chemical compound with the empirical formula C8H7N3O . It is a derivative of phenol and 1,2,4-triazole .
Synthesis Analysis
The synthesis of “4-(4H-1,2,4-triazol-4-yl)phenol” and its derivatives has been reported in several studies . For instance, coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been synthesized under solvothermal conditions . Another study reported the synthesis of 1,2,4-triazole derivatives as promising anticancer agents .Molecular Structure Analysis
The molecular structure of “4-(4H-1,2,4-triazol-4-yl)phenol” has been determined by single X-ray crystal diffraction . Coordination polymers based on this compound demonstrate different topologies, such as 2D network with (2,3,3,3,4)-connected net topology .Chemical Reactions Analysis
The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)phenol” are complex and depend on the specific conditions and reactants . For example, under solvothermal conditions, this compound reacts with varied metal salts to form coordination polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4H-1,2,4-triazol-4-yl)phenol” can be inferred from its molecular structure. It is a solid compound with a molecular weight of 161.16 . Further properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Anticancer Agents
The compound has been used in the design and synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents . These derivatives have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Synthesis of Novel Derivatives
“4-(4H-1,2,4-triazol-4-yl)phenol” has been used in the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives . These derivatives have been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
Multiresponsive Luminescent Sensitive Detection
Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been synthesized for multiresponsive luminescent sensitive detection for antibiotics and pesticides . These polymers also show antitumor activities .
Synthesis of Anticancer Hybrids
The compound has been used in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents . These hybrids have shown effects on apoptosis induction in MCF-7 cells .
Pharmacological Potentials
Triazoles, including “4-(4H-1,2,4-triazol-4-yl)phenol”, have been studied for their wide range of pharmacological potentials . They have shown enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Design and Development of Novel Pyrazoles and Triazoles
The compound has been used in the design and development of novel pyrazoles and triazoles . The synthesized compounds are expected to have enhanced biological activity .
Future Directions
The future research directions for “4-(4H-1,2,4-triazol-4-yl)phenol” could involve further exploration of its potential applications. For instance, coordination polymers based on this compound have shown promise in the detection of antibiotics and pesticides . Additionally, these polymers have demonstrated anti-tumor activity, suggesting potential applications in cancer treatment .
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme .
Biochemical Pathways
Compounds with a triazole moiety have been known to exhibit various bioactivities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their slow metabolic rate and oral bioavailability .
Result of Action
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines , and antimicrobial activity against certain bacteria and fungi .
Action Environment
It is known that the compound is soluble in water , which could potentially influence its action and stability.
properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPDWQKLGLSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649436 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98581-86-3 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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